1-(Difluoromethoxy)naphthalene-5-acetonitrile
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Overview
Description
1-(Difluoromethoxy)naphthalene-5-acetonitrile is a chemical compound with the molecular formula C13H9F2NO and a molecular weight of 233.21 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, with an acetonitrile group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(Difluoromethoxy)naphthalene-5-acetonitrile involves several steps. One common synthetic route includes the reaction of 1-(difluoromethoxy)naphthalene with acetonitrile under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-(Difluoromethoxy)naphthalene-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the difluoromethoxy or acetonitrile groups are replaced by other functional groups. .
Scientific Research Applications
1-(Difluoromethoxy)naphthalene-5-acetonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes studying its effects on biological systems and its potential as a drug candidate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)naphthalene-5-acetonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(Difluoromethoxy)naphthalene-5-acetonitrile can be compared with other similar compounds, such as:
1-(Difluoromethoxy)naphthalene-4-acetonitrile: This compound has a similar structure but with the acetonitrile group at the 4-position instead of the 5-position.
1-(Difluoromethoxy)naphthalene: Lacks the acetonitrile group, making it less versatile in certain chemical reactions.
The unique positioning of the acetonitrile group in this compound provides distinct chemical properties and reactivity, making it valuable for specific research applications.
Biological Activity
1-(Difluoromethoxy)naphthalene-5-acetonitrile is an organic compound notable for its unique structural properties, characterized by the presence of a difluoromethoxy group attached to a naphthalene ring along with an acetonitrile functional group. Its chemical formula is C12H8F2N, and it is gaining attention in pharmaceutical research due to its potential biological activity.
Chemical Structure and Properties
The compound's structure combines aromatic properties with the electron-withdrawing effects of fluorine atoms, which can enhance its binding affinity to biological targets. The difluoromethoxy group contributes to the compound's lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
Research indicates that the presence of fluorine atoms in compounds like this compound can significantly influence their biological activity. Fluorinated compounds often exhibit enhanced interactions with biological receptors due to increased lipophilicity and altered electronic distributions, which may facilitate better binding affinities to enzymes or receptors involved in various biochemical pathways .
Therapeutic Potential
This compound has shown promise as a lead compound in drug development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for further investigation in therapeutic applications such as anti-inflammatory and anticancer treatments. The compound's potential has been highlighted in studies focusing on its reactivity with biological molecules, which is crucial for understanding its therapeutic mechanisms .
Comparative Analysis with Similar Compounds
To better understand the unique features of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key characteristics:
Compound Name | Structure Characteristics | Notable Features |
---|---|---|
2-(Difluoromethoxy)-naphthalene-3-carboxylic acid | Contains a carboxylic acid group | Potential for enhanced solubility and reactivity |
2-(Difluoromethoxy)-6-hydroxybenzoic acid | Hydroxy group enhances hydrogen bonding | Increased biological activity due to hydroxyl group |
4-(Difluoromethoxy)-phenylacetic acid | Aromatic ring with an acetic acid functional group | Useful in medicinal chemistry for anti-inflammatory applications |
This compound stands out due to its combination of naphthalene structure and acetonitrile functionality, which may offer distinct reactivity patterns not observed in other similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological activity of fluorinated compounds, including this compound. For instance:
- Study on Binding Affinity : A study demonstrated that compounds with difluoromethoxy groups exhibited improved binding affinities towards certain enzymes compared to their non-fluorinated analogs. This suggests that the incorporation of fluorine can enhance the efficacy of drug candidates .
- Anticancer Activity : Preliminary investigations into the anticancer properties of related naphthalene derivatives have shown promising results in inhibiting tumor growth in vitro. These findings support further exploration of this compound as a potential anticancer agent .
Properties
Molecular Formula |
C13H9F2NO |
---|---|
Molecular Weight |
233.21 g/mol |
IUPAC Name |
2-[5-(difluoromethoxy)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2NO/c14-13(15)17-12-6-2-4-10-9(7-8-16)3-1-5-11(10)12/h1-6,13H,7H2 |
InChI Key |
HMKLSRIWKIPWJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)OC(F)F)CC#N |
Origin of Product |
United States |
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